B1578443 Odorranain-H-RA5 peptide precursor

Odorranain-H-RA5 peptide precursor

Cat. No.: B1578443
Attention: For research use only. Not for human or veterinary use.
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Description

Odorranain-H-RA5 peptide precursor is a bioactive antimicrobial peptide (AMP) derived from the skin secretions of the Golden crossband frog (Odorrana andersonii) . As part of the innate immune system in amphibians, this peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and other pathogens . Its mechanism of action involves disrupting microbial membranes via amphipathic interactions, leading to pore formation and cell lysis .

Properties

bioactivity

Antimicrobial

sequence

TISLSLCDQERNADEEERGDEEVAKMEE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

The following table and analysis highlight structural, functional, and pharmacological differences between Odorranain-H-RA5 and related AMPs.

Table 1: Comparative Overview of Antimicrobial Peptides

Compound Source Key Features Activity Spectrum Toxicity Profile
Odorranain-H-RA5 Odorrana andersonii Amphipathic helix; broad-spectrum activity; high membrane selectivity Gram± bacteria, fungi Low cytotoxicity
Odorranain-H-RA3 Odorrana andersonii Structural similarity to RA5; altered amino acid residues Narrower spectrum Moderate toxicity
LL-37 Human cathelicidin α-helical structure; immune modulation and membrane disruption Broad-spectrum Cytotoxic at high doses
Magainin 2 Xenopus laevis Pore-forming; enhances wound healing Gram± bacteria Low to moderate toxicity
Cecropin A Hyalophora cecropia moth Targets Gram-negative bacteria via pore formation Gram- bacteria Low mammalian toxicity

Structural and Functional Comparisons

Odorranain-H-RA3
  • Similarities : Both RA3 and RA5 originate from Odorrana andersonii and share a conserved amphipathic helix structure .
  • Differences : RA3 has a modified sequence (undisclosed in evidence) that narrows its activity spectrum, making RA5 more versatile against diverse pathogens .
LL-37
  • Mechanism : Unlike RA5, LL-37 modulates immune responses (e.g., chemotaxis) alongside membrane disruption .
  • Toxicity : LL-37 exhibits higher cytotoxicity in human cells at elevated concentrations, whereas RA5 minimizes this risk .
Magainin 2
  • Applications : Magainin 2 is extensively studied for wound healing, while RA5’s research focuses on drug development and antimicrobial coatings .
  • Structure : Magainin 2 lacks the extended hydrophobic residues found in RA5, reducing its stability in complex biological environments .
Cecropin A
  • Specificity : Cecropin A is highly selective for Gram-negative bacteria, whereas RA5 targets both Gram± bacteria and fungi .
  • Evolutionary Origin : Cecropin A’s insect origin contrasts with RA5’s amphibian source, which may confer unique environmental resistance traits .

Pharmacological Advantages of Odorranain-H-RA5

Broad-Spectrum Efficacy : RA5’s amphipathic structure enables activity against diverse pathogens, outperforming narrower-spectrum peptides like Cecropin A .

Low Cytotoxicity : Its selective membrane interaction minimizes harm to human cells, a critical advantage over LL-37 .

Synthetic Accessibility : RA5’s compatibility with SPPS ensures high purity (>95%) and scalability, unlike some recombinant peptides .

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